molecular formula C5H11Br B150244 1-Bromo-3-methylbutane CAS No. 107-82-4

1-Bromo-3-methylbutane

Cat. No. B150244
CAS RN: 107-82-4
M. Wt: 151.04 g/mol
InChI Key: YXZFFTJAHVMMLF-UHFFFAOYSA-N
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Description

1-Bromo-3-methylbutane is a brominated organic compound that is of interest in various chemical studies. It is a branched-chain alkyl bromide with potential applications in synthesis and as a precursor for other compounds.

Synthesis Analysis

The synthesis of 1-bromo-3-methylbutane can be approached through different pathways. An experiment detailed the synthesis of 1-bromobutane from n-butyl alcohol, phosphorus, and liquid bromine, using sulfuric acid as a catalyst, which could be adapted for the synthesis of 1-bromo-3-methylbutane by changing the starting alcohol to 3-methyl-1-butanol . Another study synthesized a related compound, (Z)-1-bromo-2-methyl-1-butene, through a Wittig-Horner reaction, which could potentially be adapted for the synthesis of 1-bromo-3-methylbutane by modifying the reaction conditions and starting materials .

Molecular Structure Analysis

The molecular structure of 1-bromo-3-methylbutane has been analyzed using vibrational spectroscopy techniques such as IR and Raman spectroscopy. The compound exists in different conformations, and the vibrational spectra can be used to identify these conformations . Additionally, the influence of bromine on the conformational stability of similar brominated compounds has been studied using vibrational circular dichroism (VCD), which could provide insights into the conformational preferences of 1-bromo-3-methylbutane .

Chemical Reactions Analysis

1-Bromo-3-methylbutane can participate in various chemical reactions. For instance, it can be used as a precursor for the synthesis of ionic liquids, as demonstrated by the reaction of 1-bromobutane with 1-methylimidazole to form 1-butyl-3-methylimidazolium bromide . The bromination of hydrocarbons, such as isobutane, to yield brominated products like 2-bromo-2-methylpropane, provides insights into the reactivity of bromine with hydrocarbons, which is relevant for understanding the bromination reactions of 1-bromo-3-methylbutane .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-3-methylbutane are crucial for its practical applications. The surface behavior of 1-bromobutane with isomeric butanol mixtures has been studied, which could be extrapolated to understand the surface properties of 1-bromo-3-methylbutane . The thermodynamics of ionic liquid precursors, including 1-bromobutane, have been investigated, providing valuable data on heat capacity, fusion parameters, and thermodynamic functions that are relevant for 1-bromo-3-methylbutane .

Scientific Research Applications

Conformational Analysis and Spectroscopy

1-Bromo-3-methylbutane has been a subject of interest in conformational analysis. For instance, (S)-(+)-1-bromo-2-methylbutane was investigated using vibrational circular dichroism (VCD), revealing its existence in several conformations influenced by the substitution of bromine with a thiophene ring (Wang et al., 2002). Additionally, infrared and Raman spectra for various branched-chain alkyl bromides, including 1-bromo-3-methylbutane, were obtained to study their conformations and molecular structures (Crowder & Jalilian, 1977).

Chemical Decomposition and Reactivity

1-Bromo-3-methylbutane's decomposition and reactivity have been explored. The thermal decomposition of 1-bromo-2-methylbutane, a closely related compound, was studied, showing variations in the decomposition products under different conditions (Hargreaves, Dossor, & Isaac, 2007). Furthermore, the autoxidation of (+)-1-bromo-2-methylbutane, which closely relates to 1-bromo-3-methylbutane, was examined, revealing insights into the reaction mechanisms and product formation (Howard, Chenier, & Holden, 1977).

Environmental and Analytical Applications

1-Bromo-3-methylbutane has been utilized in environmental and analytical applications. A study described the use of a low-toxic bromosolvent, which includes 1-bromo-3-methylbutane, for dispersive liquid-liquid microextraction in the determination of heavy metals in water samples, highlighting its environmental friendliness and efficiency (Peng et al., 2016).

Safety And Hazards

1-Bromo-3-methylbutane is highly flammable and may cause toxic effects if inhaled or absorbed through skin . It may cause skin and eye irritation, and respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

1-Bromo-3-methylbutane has been used in the synthesis of 1-(3-methylbutyl)pyrrole and in the production of pentyl peroxy radical by direct photolysis production method . It has also been used as an extraction solvent for the determination of polycyclic aromatic hydrocarbons in water samples using liquid-liquid microextraction combined with gas chromatography-mass spectrometry . These applications suggest potential future directions for the use of this compound in various fields.

properties

IUPAC Name

1-bromo-3-methylbutane
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InChI

InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3
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InChI Key

YXZFFTJAHVMMLF-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCBr
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Molecular Formula

C5H11Br
Record name 1-BROMO-3-METHYLBUTANE
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DSSTOX Substance ID

DTXSID7059353
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Molecular Weight

151.04 g/mol
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Physical Description

1-bromo-3-methylbutane appears as a colorless liquid. Slightly soluble in water and denser than water. Vapors are heavier than air., Colorless liquid; [Merck Index]
Record name 1-BROMO-3-METHYLBUTANE
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Boiling Point

120-121 °C
Record name 1-BROMO-3-METHYLBUTANE
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Flash Point

-6 °C
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Solubility

Miscible with alcohol and ether, In water, 196 mg/L at 16.5 °C
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Density

1.210 g/cu cm at 15 °C
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Vapor Pressure

34.6 [mmHg], 34.6 mm Hg at 25 °C
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Product Name

1-Bromo-3-methylbutane

Color/Form

Colorless liquid

CAS RN

107-82-4
Record name 1-BROMO-3-METHYLBUTANE
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Melting Point

-112 °C
Record name 1-BROMO-3-METHYLBUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
441
Citations
GA Crowder, MR Jalilian - Journal of Molecular Structure, 1977 - Elsevier
Liquid-state IR and Raman spectra and solid-state IR spectra were obtained for 1-bromo-3-methylbutane and 1-bromo-4-methylpentane. The butane exists as a mixture of P C and P H …
Number of citations: 4 www.sciencedirect.com
JA Howard, JHB Chenier - Canadian Journal of Chemistry, 1979 - cdnsciencepub.com
Rate constants and Arrhenius parameters for reaction of the tert-butylperoxy radical with 1-bromo-2-methylbutane and 1-bromo-3-methylbutane in solution from 30–80 C have been …
Number of citations: 6 cdnsciencepub.com
G Castello, G D'Amato - Journal of Chromatography A, 1985 - Elsevier
Polar and non-polar liquid phases (Apiezon L, tricrescyl phosphate and Carbowax 20M) were used for the analysis of linear and branched-chain alkyl bromides having four to eight …
Number of citations: 8 www.sciencedirect.com
GA Crowder - Journal of Molecular Structure, 1981 - Elsevier
… 1-Bromo-3-methylbutane was found to exist in the two analogous conformers [Z] _ In an attempt to isolate IR bands due to only one conformer, the spectrum was obtained for a solid that …
Number of citations: 2 www.sciencedirect.com
C Wohlfarth - Supplement to IV/6, 2008 - Springer
Dielectric constant of 1-bromo-3-methylbutane … Dielectric constant of 1-bromo-3-methylbutane … Dielectric constant of 1-bromo-3-methylbutane …
Number of citations: 2 link.springer.com
GA Crowder - Spectroscopy letters, 1988 - Taylor & Francis
… 1-Chloro-3-methylbutane and 1-bromo-3-methylbutane were each shown to exist as two conformers, Pc andPH1lL The PH conformer of 1-bromo-3-methyl butane was the only form …
Number of citations: 2 www.tandfonline.com
G Peng, Y Lu, Q He, D Mmereki, G Zhou… - Journal of AOAC …, 2016 - academic.oup.com
… Therefore, we chose 1-bromo-3-methylbutane instead of several solvents usually used in … average recovery was achieved by using 1-bromo-3 methylbutane–acetone as the extractor/…
Number of citations: 14 academic.oup.com
C Wohlfarth - Supplement to IV/6, 2008 - Springer
Dielectric constant of the mixture (1) 1-bromo-3-methylbutane; (2) 2-… Dielectric constant of the mixture (1) 1-bromo-3-methylbutane; (2) 2-methylpentane … 1-bromo-3-methylbutane …
Number of citations: 2 link.springer.com
GA Crowder, MR Jalilian - Journal of Molecular Structure, 1978 - Elsevier
… Vibrational assignments were made with the aid of normal coordinate calculations that used initial force constants transferred from 1-bromo-3methylbutane [ ll] and n-aLkyi iodides [ !S] .…
Number of citations: 6 www.sciencedirect.com
PD Chander, CM Kin, WL Shing - 3rd National Graduate …, 2015 - researchgate.net
… The extraction method is based on replacing chlorinated organic extraction solvent in the conventional DLLME with low toxic solvents such as 1-bromo-3-methylbutane without using …
Number of citations: 1 www.researchgate.net

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